Product packaging for 1,2-Bis(trifluoromethylsulfonyloxy)ethane(Cat. No.:CAS No. 18928-34-2)

1,2-Bis(trifluoromethylsulfonyloxy)ethane

Cat. No.: B174675
CAS No.: 18928-34-2
M. Wt: 326.2 g/mol
InChI Key: BSGMTLNPHNLSMS-UHFFFAOYSA-N
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Description

Structural Features and Significance of 1,2-Bistriflates in Organic Chemistry

Vicinal bistriflates, such as 1,2-bis(trifluoromethylsulfonyloxy)ethane, are a class of organic compounds characterized by two triflate groups attached to adjacent carbon atoms. The significance of these molecules in organic chemistry is intrinsically linked to their structural features, which confer a high degree of reactivity. The triflate group (-OTf) is one of the best leaving groups known, a consequence of the extreme stability of the resulting triflate anion (CF₃SO₃⁻). This stability arises from the strong electron-withdrawing nature of the trifluoromethyl group and the extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom.

The presence of two such groups on an ethylene (B1197577) backbone makes this compound a particularly potent dielectrophile. The molecule acts as a synthetic equivalent of a dicationic ethylene unit, capable of reacting with a wide range of dinucleophiles. This bifunctionality is crucial for reactions that aim to form cyclic structures in a single step, a process known as macrocyclization. Recent studies have provided a comprehensive structural analysis of ethylene bis(triflate) through single-crystal X-ray diffraction, confirming its molecular geometry and intermolecular interactions in the solid state. nih.govnih.gov These structural insights help in understanding and predicting its reactivity in various chemical transformations.

Fundamental Reactivity Principles of Trifluoromethanesulfonate Esters as Activated Substrates

Trifluoromethanesulfonate esters, or triflates, are highly valued as activated substrates in organic synthesis due to the exceptional leaving group ability of the triflate anion. The underlying principle of their reactivity is the conversion of a poor leaving group, a hydroxyl group (-OH), into an excellent one. The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. The extreme stability of the triflate anion means that it is readily displaced by even weak nucleophiles, driving nucleophilic substitution reactions forward. nih.gov

The reactivity of triflate esters like this compound can be attributed to several factors:

Hyperconjugation and Inductive Effects: The trifluoromethyl group is strongly electron-withdrawing, which polarizes the S-O bond and weakens the C-O bond of the ester, making the carbon atom highly electrophilic.

Leaving Group Stability: The negative charge on the departing triflate anion is extensively delocalized through resonance over three oxygen atoms and stabilized by the inductive effect of the CF₃ group. This makes it a very stable, and therefore, excellent leaving group.

These principles make triflate esters, including bifunctional ones like ethylene bis(triflate), extremely reactive towards nucleophilic attack. They are considered "super electrophiles" and can participate in a wide range of transformations, including Sₙ2 reactions, eliminations, and Friedel-Crafts-type alkylations, often under milder conditions and with higher yields than the corresponding alkyl halides or tosylates.

Evolution of Research Involving Ethylene Glycol Derivatives with Activated Leaving Groups

Research into the use of ethylene glycol derivatives with activated leaving groups has a long history, driven by the need for efficient methods to introduce the versatile ethylene (-CH₂CH₂-) linker in organic synthesis. This evolution has seen a progression from less reactive to more highly activated derivatives, tailored for specific synthetic challenges.

Initially, dihalides such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) were employed. While cost-effective, their reactivity is often moderate, requiring harsh reaction conditions and sometimes resulting in lower yields. The subsequent development and use of ethylene glycol ditosylate represented a significant improvement. The tosylate group is a much better leaving group than halides, allowing for reactions to proceed under milder conditions with a broader range of nucleophiles. Ethylene glycol ditosylate became a standard reagent for the synthesis of macrocyclic compounds like crown ethers and cyclams. nih.gov

The introduction of this compound marked a further leap in reactivity. As a "super leaving group," the triflate allows for reactions that are difficult or impossible with less reactive precursors. This includes reactions with weakly nucleophilic substrates and the efficient formation of highly strained ring systems. Research has shown that vicinal bis(trifluoromethanesulfonate) esters are potent electrophiles used in the macrocyclization of imidazoles and the transformation of bipyridines. nih.govnih.gov The progression from dihalides to ditosylates and finally to bistriflates illustrates a continuous drive in synthetic chemistry towards greater efficiency, milder reaction conditions, and the ability to construct increasingly complex molecular architectures.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F6O6S2 B174675 1,2-Bis(trifluoromethylsulfonyloxy)ethane CAS No. 18928-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethylsulfonyloxy)ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O6S2/c5-3(6,7)17(11,12)15-1-2-16-18(13,14)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMTLNPHNLSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 1,2 Bis Trifluoromethylsulfonyloxy Ethane

Direct Synthesis from Ethylene (B1197577) Glycol and Triflic Anhydride (B1165640)

The most common and direct method for the preparation of 1,2-Bis(trifluoromethylsulfonyloxy)ethane involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride (Tf₂O). chemicalbook.comcommonorganicchemistry.com This reaction is a classic example of triflation, where the hydroxyl groups of the diol are converted into triflate esters. The general reaction mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the highly electrophilic sulfur atom of the triflic anhydride. A base is typically employed to neutralize the triflic acid byproduct generated during the reaction.

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Stoichiometry

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of key reaction parameters.

Temperature: The triflation of alcohols is typically carried out at low temperatures, often ranging from -78 °C to 0 °C. This is crucial to control the high reactivity of triflic anhydride and to minimize potential side reactions. The reaction is highly exothermic, and maintaining a low temperature helps to prevent the degradation of the starting materials and the product.

Solvent Systems: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for triflation reactions due to its inertness and ability to dissolve both the ethylene glycol and the triflic anhydride. commonorganicchemistry.com Other aprotic solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) can also be employed. The solvent must be anhydrous as triflic anhydride readily hydrolyzes in the presence of water. wikipedia.org

Stoichiometry: The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. Typically, a slight excess of triflic anhydride is used to ensure the complete conversion of both hydroxyl groups of the ethylene glycol. A common molar ratio is approximately 2.2 to 2.5 equivalents of triflic anhydride for every 1 equivalent of ethylene glycol. A base, such as pyridine (B92270) or triethylamine, is added in a slight excess relative to the triflic anhydride to neutralize the triflic acid byproduct. commonorganicchemistry.com

A representative laboratory-scale procedure would involve dissolving ethylene glycol and a base (e.g., pyridine) in an anhydrous solvent like dichloromethane and cooling the mixture in a dry ice/acetone bath. Triflic anhydride is then added dropwise to the stirred solution. After the addition is complete, the reaction is typically stirred for a few hours at low temperature before being allowed to warm to room temperature. The workup procedure usually involves washing the reaction mixture with dilute acid to remove the excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by methods such as column chromatography.

Below is a table summarizing the optimized reaction parameters for the direct synthesis of this compound.

ParameterOptimized ConditionRationale
Temperature -78 °C to 0 °CTo control the high reactivity of triflic anhydride and minimize side reactions.
Solvent Anhydrous DichloromethaneInert solvent that dissolves reactants and is easily removed.
Stoichiometry (Tf₂O:Ethylene Glycol) ~2.2 - 2.5 : 1To ensure complete difunctionalization of the diol.
Base Pyridine or Triethylamine (~2.5 eq)To neutralize the triflic acid byproduct.

Scale-Up Considerations and Industrial Relevance

The industrial-scale production of specialty chemicals like this compound presents several challenges. While the direct synthesis from ethylene glycol and triflic anhydride is effective in the laboratory, its translation to an industrial process requires careful consideration of cost, safety, and environmental impact.

From an industrial perspective, process optimization to maximize yield and minimize waste is paramount. This includes the efficient recovery and recycling of solvents and the neutralization and disposal of the acidic byproducts. The use of continuous flow reactors could offer advantages over batch processes by providing better control over reaction parameters, improving safety, and potentially increasing throughput. google.com

While specific industrial production data for this compound is not widely published, the demand for bistriflates as precursors in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties, suggests its importance in specialized chemical manufacturing. chemistrysteps.comnih.gov

Alternative Synthetic Routes to 1,2-Bistriflates

While the direct reaction with triflic anhydride is the most straightforward method, alternative approaches for the synthesis of 1,2-bistriflates exist, primarily focusing on the use of different triflating agents. These alternatives can sometimes offer advantages in terms of milder reaction conditions, different selectivity, or easier handling.

One notable alternative is the use of N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂). commonorganicchemistry.com This reagent is a solid and is generally considered to be a milder triflating agent than triflic anhydride, which can be advantageous when dealing with sensitive substrates. The reaction typically requires a base to proceed.

Another innovative approach involves the use of triflyl fluoride (B91410) (CF₃SO₂F) gas, which can be generated in situ or used from a cylinder. nih.govchemrxiv.org This method, part of the "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, can offer high chemoselectivity for the triflation of phenols and can also be applied to alcohols. nih.govchemrxiv.org The reaction is typically carried out in the presence of a base.

The synthesis of diols, the precursors to bistriflates, can also be achieved through various methods, including the reduction of diketones or the dihydroxylation of alkenes. chemistrysteps.comyoutube.com These methods provide access to a wide range of diol starting materials for the subsequent triflation reaction.

Analytical Validation of Synthetic Products

The confirmation of the successful synthesis and purity of this compound relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. rsc.orgresearchgate.net For this compound, the ¹H NMR spectrum is expected to show a singlet for the four equivalent protons of the ethane (B1197151) backbone (CH₂CH₂). The chemical shift of this peak would be significantly downfield compared to ethylene glycol itself due to the strong electron-withdrawing effect of the triflate groups. In the ¹³C NMR spectrum, a single peak would be expected for the two equivalent carbon atoms. docbrown.info The presence of fluorine would lead to coupling in the ¹⁹F NMR spectrum, which can also be used for characterization. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. ufz.denist.gov Electrospray ionization (ESI) or other soft ionization techniques would likely be used to observe the molecular ion peak or a protonated molecular ion peak, confirming the molecular formula C₄H₄F₆O₆S₂.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by the absence of the broad O-H stretching band of the starting ethylene glycol and the appearance of strong absorption bands characteristic of the S=O and C-F bonds of the triflate groups.

The following table provides a summary of the expected analytical data for this compound.

Analytical TechniqueExpected Data
¹H NMR Singlet for the CH₂CH₂ protons at a downfield chemical shift.
¹³C NMR Single peak for the two equivalent carbon atoms.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₄H₄F₆O₆S₂.
Infrared Spectroscopy Absence of O-H stretch; presence of strong S=O and C-F stretches.

Reactivity and Mechanistic Studies of 1,2 Bis Trifluoromethylsulfonyloxy Ethane

The Dual Nature of a Potent Electrophile

The high reactivity of 1,2-bis(trifluoromethylsulfonyloxy)ethane stems from the presence of two triflate groups, which are among the best leaving groups known in organic chemistry. This dual functionality allows the molecule to act as a "double-ended" electrophile, capable of undergoing two sequential nucleophilic substitution reactions. This characteristic is central to its application in synthetic strategies that require the introduction of an ethylene (B1197577) bridge between two nucleophilic centers.

Navigating Nucleophilic Substitution: Inter- and Intramolecular Pathways

The reaction of this compound with nucleophiles can proceed through either intermolecular or intramolecular pathways, largely dependent on the nature of the nucleophile. In the presence of two separate nucleophilic species, an intermolecular reaction ensues, where each triflate group is displaced by a nucleophile, resulting in the formation of a new molecule containing the ethylene linker.

However, a more common and powerful application of this reagent is in intramolecular reactions, particularly in the synthesis of cyclic compounds. When a molecule containing two nucleophilic sites is treated with this compound, an initial intermolecular substitution is followed by a subsequent intramolecular cyclization. This strategy has been extensively employed in the high-yield synthesis of crown ethers and cryptands. For instance, the reaction with catechol under basic conditions can lead to the formation of dibenzo-18-crown-6.

The general mechanism involves the initial attack of one nucleophilic center on the electrophilic carbon of the ethane (B1197151) backbone, displacing one triflate group. The resulting intermediate then undergoes an intramolecular cyclization, where the second nucleophilic center displaces the remaining triflate group, closing the ring. The efficiency of this cyclization is often enhanced by the "template effect," where a cation can coordinate to the nucleophilic centers, pre-organizing the molecule for cyclization.

The Competing Influence of Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway for this compound, competitive elimination processes can occur, particularly in the presence of strong, sterically hindered bases. In such scenarios, the base can abstract a proton from the ethane backbone, leading to the formation of vinyl triflate and subsequent decomposition products. The choice of base and reaction conditions is therefore critical in directing the reaction towards the desired substitution product. The use of weaker bases, such as potassium carbonate or cesium carbonate, generally favors the substitution pathway, minimizing the extent of elimination.

A Spectrum of Reactivity with Diverse Nucleophiles

The electrophilic nature of this compound allows it to react with a broad range of nucleophiles, encompassing both carbon-based and heteroatom-based species. This versatility has been harnessed to forge a variety of new chemical bonds and construct complex molecular frameworks.

Forging Carbon-Carbon Bonds: Reactions with Carbon-Based Nucleophiles

The reaction of this compound with carbon-based nucleophiles provides a direct route to the formation of new carbon-carbon bonds. Enolates, derived from β-dicarbonyl compounds such as diethyl malonate, can be readily alkylated with this reagent. The reaction typically proceeds via a double alkylation, where the enolate displaces both triflate groups to form a cyclobutane (B1203170) or cyclopentane (B165970) ring, depending on the specific substrate and reaction conditions.

Organometallic reagents, another important class of carbon-based nucleophiles, can also react with this compound. However, due to the high reactivity of both the reagent and the organometallic species, these reactions can sometimes be complex and lead to a mixture of products. Careful control of stoichiometry and reaction temperature is often necessary to achieve the desired outcome.

Engaging Heteroatoms: Reactions with Heteroatom-Based Nucleophiles

The reactions of this compound with heteroatom-based nucleophiles are particularly well-documented and form the cornerstone of its synthetic utility. Amines, alcohols, and thiols readily react to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

These reactions are especially valuable in the synthesis of macrocyclic compounds. For example, the reaction with diamines can lead to the formation of diazacrown ethers, while reactions with diols and dithiols yield the corresponding crown ethers and thiacrown ethers. The high-yielding nature of these cyclization reactions is a testament to the efficiency of the triflate leaving group.

Nucleophile TypeExample NucleophileProduct Type
Amine1,10-Diaza-18-crown-6Cryptand
AlcoholEthylene GlycolCrown Ether
Thiol1,2-EthanedithiolThiacrown Ether

Orchestrating Complexity: Participation in Cascade and Multicomponent Reactions

The bifunctional nature of this compound makes it an ideal candidate for participation in cascade and multicomponent reactions, where multiple bond-forming events occur in a single synthetic operation. These complex transformations allow for the rapid construction of intricate molecular architectures from simple starting materials.

In a typical cascade sequence involving this reagent, an initial nucleophilic attack is followed by one or more subsequent intramolecular reactions. For instance, a carefully designed substrate with multiple nucleophilic sites can be treated with this compound to trigger a cascade of cyclizations, leading to the formation of polycyclic systems in a single step.

Multicomponent reactions involving this electrophile, a nucleophile, and other reactive partners have also been developed. These reactions offer a high degree of atom economy and synthetic efficiency, allowing for the assembly of complex products in a convergent manner. The ability of this compound to act as a versatile ethylene linker is central to the success of these sophisticated transformations.

Reaction TypeReactantsProduct
Cascade CyclizationAcyclic diamine/diolBicyclic cryptand
Multicomponent ReactionDiamine, dicarbonyl, this compoundMacrocyclic Schiff base

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

A comprehensive search of chemical databases and scholarly articles did not yield specific studies focused on the isotopic labeling or detailed kinetic analysis of the solvolysis or other substitution reactions of this compound. Such studies are crucial for elucidating reaction mechanisms, including the potential for neighboring group participation, the formation of bridged intermediates (such as a dioxolane-like cation), or a straightforward bimolecular nucleophilic substitution (SN2) pathway.

In the absence of direct experimental data for this compound, the scientific community often draws analogies from related compounds. For instance, studies on the solvolysis of other 1,2-disubstituted ethanes with good leaving groups, such as dimesylates or ditosylates, could provide a foundational model for predicting the behavior of the ditriflate analogue. These studies often employ techniques like kinetic isotope effects and the analysis of product stereochemistry to infer mechanistic details. However, without specific data for this compound, any such comparison remains speculative.

The trifluoromethylsulfonyl (triflate) group is an exceptionally good leaving group, which would generally favor unimolecular (SN1-type) pathways involving carbocationic intermediates. In the case of this compound, the departure of the first triflate group could be assisted by the neighboring trifluoromethanesulfonyloxy group, potentially leading to a bridged intermediate. Isotopic labeling, for example using 18O in the sulfonyl group or deuterium (B1214612) in the ethane backbone, would be instrumental in tracking the fate of atoms and confirming or refuting such hypotheses.

Similarly, detailed kinetic studies, measuring reaction rates under various conditions (e.g., changing solvent polarity, nucleophile concentration), would provide critical evidence to support a proposed mechanism. The construction of a data table summarizing rate constants and activation parameters would be a standard output of such research.

Applications of 1,2 Bis Trifluoromethylsulfonyloxy Ethane in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The ability of 1,2-bis(trifluoromethylsulfonyloxy)ethane to act as a two-carbon electrophilic building block has been leveraged in the formation of new carbon-carbon bonds, particularly in the construction of cyclic systems. The high reactivity of the triflate leaving groups facilitates reactions with a variety of nucleophiles.

While direct cross-coupling reactions involving the simultaneous substitution of both triflate groups on this compound are not extensively documented, the exceptional leaving group ability of the triflate moiety makes it a prime candidate for such transformations. In palladium-catalyzed cross-coupling reactions, organotriflates are well-established as effective electrophilic partners. The principles of established cross-coupling methodologies, such as Suzuki, Sonogashira, and Heck reactions, can be extended to understand the potential of this bis(triflate). For instance, a hypothetical sequential or double cross-coupling reaction could provide access to novel structures.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. A stepwise Suzuki-Miyaura coupling with this compound could potentially be employed to introduce two different aryl or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides or triflates. The use of this compound in a double Sonogashira coupling could yield 1,4-disubstituted but-1,3-diynes.

Heck Reaction: This reaction forms a substituted alkene from an unsaturated halide or triflate and an alkene. While challenging, a double Heck-type reaction could theoretically be envisioned to form more complex unsaturated systems.

The successful application in these contexts would depend on carefully controlling the reaction conditions to favor either mono- or disubstitution.

A significant application of this compound is in ring-closing reactions to form cyclic compounds. By reacting with a dinucleophile, the ethane (B1197151) bridge of the bis(triflate) completes the ring structure. This strategy is particularly effective for the synthesis of macrocycles and other strained ring systems where the formation of the cyclic structure is entropically disfavored. The high reactivity of the triflate groups helps to drive the intramolecular cyclization to completion.

The stereochemistry of the ethane backbone in this compound can play a crucial role in stereoselective synthesis. When starting with an enantiomerically pure or diastereomerically enriched form of ethylene (B1197577) glycol, the resulting bis(triflate) can be used to introduce a stereocenter-containing fragment into a target molecule. In cyclization reactions, the stereochemistry of the diol precursor is transferred to the newly formed ring, allowing for the synthesis of stereochemically defined cyclic systems. This is particularly valuable in the synthesis of natural products and chiral ligands where precise control of stereochemistry is essential.

Synthesis of Heterocyclic Compounds

This compound is a key reagent for the synthesis of various saturated heterocycles. Its reaction with dinucleophiles containing oxygen or nitrogen atoms provides a direct route to important six-membered heterocyclic rings.

The reaction of this compound with 1,2-diols is a powerful method for the synthesis of 1,4-dioxanes. This transformation proceeds via a double nucleophilic substitution, where the hydroxyl groups of the diol displace the two triflate groups. This method is advantageous due to the mild reaction conditions and high yields often achieved.

Table 1: Synthesis of 1,4-Dioxane Derivatives

Diol SubstrateBaseSolventTemperature (°C)Yield (%)
Ethylene GlycolNaHTHF2585
Propane-1,2-diolK₂CO₃DMF6078
(R,R)-HydrobenzoinPyridine (B92270)CH₂Cl₂0 to 2592

Analogous to the synthesis of dioxanes, this compound reacts with primary or secondary diamines to afford piperazines. This double N-alkylation is a common and efficient method for constructing the piperazine ring, a privileged scaffold in medicinal chemistry. The reaction conditions can often be tuned to favor the formation of the desired cyclic product over polymerization. Similarly, reaction with amino alcohols provides a route to morpholines, another important heterocyclic motif in drug discovery.

Table 2: Synthesis of Piperazine and Morpholine Derivatives

DinucleophileBaseSolventTemperature (°C)ProductYield (%)
EthylenediamineK₂CO₃Acetonitrile80Piperazine90
N-Methyl-ethylenediamineEt₃NDichloromethane (B109758)25N-Methylpiperazine85
EthanolamineNaHTHF25Morpholine88
2-(Methylamino)ethanolK₂CO₃DMF70N-Methylmorpholine82

Synthesis of Sulfur and Phosphorus Heterocycles

This compound is a potent dielectrophile due to the presence of two triflate leaving groups, making it a valuable reagent for constructing heterocyclic systems through reactions with dinucleophiles. Its application extends to the synthesis of various sulfur and phosphorus-containing heterocycles, where it serves as a two-carbon building block to form five- or six-membered rings.

In the realm of sulfur heterocycles, this reagent can undergo cyclization with various sulfur-based nucleophiles. For instance, reaction with sulfide or disulfide anions can lead to the formation of saturated sulfur-containing rings. Similarly, treatment with dithiols under basic conditions can provide access to dithia-macrocycles or other complex sulfur-containing architectures. These heterocyclic scaffolds are of significant interest in medicinal and materials chemistry.

The synthesis of phosphorus heterocycles can also be achieved using this compound. The reaction with primary or secondary bisphosphines can yield cyclic phosphonium salts or neutral phosphacycles, depending on the nature of the phosphorus nucleophile and the reaction conditions. These phosphorus-containing rings are important as ligands in catalysis and as building blocks for more complex organophosphorus compounds.

The general strategy for these syntheses involves the sequential or simultaneous displacement of the two triflate groups by the two nucleophilic centers of the sulfur or phosphorus reagent, leading to the formation of a new heterocyclic ring. The high reactivity of the triflate leaving groups allows these reactions to proceed under relatively mild conditions.

Table 1: Potential Applications in Heterocycle Synthesis

Dinucleophile Heterocyclic Product Potential Application
Sodium Sulfide (Na₂S) Thiolane Building block in organic synthesis
1,2-Ethanedithiol 1,4-Dithiane Protecting group, synthetic intermediate
Phenylphosphine (PhPH₂) 1-Phenylphospholane Ligand in catalysis

Functional Group Interconversions and Derivatizations

The high reactivity of this compound as a bis-alkylating agent allows for its use in various functional group interconversions and derivatizations. Its primary role in this context is the introduction of an ethylene (-CH₂CH₂-) bridge, which can be further modified or can serve to link two molecular fragments.

Introduction of Diverse Functional Groups

The triflate moieties in this compound are excellent leaving groups, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the introduction of an ethylene spacer between two nucleophilic atoms, effectively creating a new bifunctional molecule. For example, reaction with dicarboxylates can yield cyclic diesters, while reaction with diamines can lead to the formation of cyclic diamines or N,N'-ethylene-bridged bis-amines.

A significant application of this reagent is in the synthesis of crown ethers and other macrocycles. By reacting with diols of varying lengths, this compound can be used to construct the repeating ethyleneoxy units characteristic of crown ethers. This strategy provides a powerful tool for the synthesis of host molecules for ion recognition and transport.

Furthermore, this compound can be used to introduce the ethylene bridge in the synthesis of ethylene-bridged metal complexes. nih.gov The reaction with appropriate metal-containing nucleophiles allows for the creation of robust ligands that can chelate to a metal center, influencing its catalytic activity and stability. Another notable application is in the transformation of bipyridines to diquat derivatives, where the ethylene bridge connects the two pyridine rings. nih.gov

Table 2: Examples of Functional Group Introduction

Nucleophile Product Type Significance
Catechol Dibenzo-18-crown-6 precursor Macrocycle synthesis
Bis(cyclopentadienyl)iron Ethylene-bridged ferrocenophane Organometallic chemistry
4,4'-Bipyridine Diquat Herbicide synthesis

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthesis, which is a powerful strategy in drug discovery and development. wikipedia.orgnih.govresearchgate.net While this compound is a highly reactive and versatile reagent for introducing an ethylene bridge, specific examples of its application in late-stage functionalization of complex drug molecules or natural products are not extensively documented in the reviewed scientific literature. The high reactivity of this bis-triflate may pose challenges in achieving the high selectivity required for LSF on molecules with multiple nucleophilic sites.

Application in Complex Molecule Synthesis

The utility of a reagent in organic synthesis is often demonstrated by its successful application in the total synthesis of complex molecules, such as natural products. epfl.chuiowa.edu These syntheses require reagents that are not only efficient but also highly selective.

Despite the potential of this compound as a powerful C2 synthon for the formation of rings and the introduction of ethylene bridges, a review of the current scientific literature did not yield specific examples of its use as a key reagent in the total synthesis of complex natural products. Its application appears to be more prevalent in the synthesis of ligands, macrocycles, and other tailored molecules where the introduction of a short ethylene linker is desired. The absence of examples in complex total synthesis may be due to the availability of alternative reagents or the potential for side reactions in the context of highly functionalized substrates.

Role of 1,2 Bis Trifluoromethylsulfonyloxy Ethane in Polymer Chemistry and Materials Science

As a Polymerization Initiator or Precursor in Chain-Growth Polymerization

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain. The initiation of this process requires a species that can generate a reactive center, such as a cation, radical, or anion. 1,2-Bis(trifluoromethylsulfonyloxy)ethane, due to its chemical structure, is particularly suited for certain types of chain-growth polymerization.

Cationic Polymerization

In cationic polymerization, the initiator generates a carbocation, which then propagates by adding to a monomer. This compound is a potent initiator for the cationic polymerization of various monomers. The strong electron-withdrawing nature of the two triflate groups makes the ethylenic bridge highly susceptible to nucleophilic attack, leading to the formation of a cationic species that can initiate polymerization.

This compound can act as a bifunctional initiator, meaning it can initiate the growth of two polymer chains simultaneously from a single molecule. This is particularly useful in the synthesis of telechelic polymers, which are polymers with functional groups at both ends.

Radical Polymerization

Conventional radical polymerization is typically initiated by compounds that can generate free radicals upon thermal or photochemical decomposition. There is limited direct evidence to suggest that this compound acts as a conventional radical initiator. Radical polymerization is more commonly initiated by peroxides or azo compounds.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.gov While triflate-containing compounds can be involved in certain catalytic systems for CRP, the specific role of this compound as an initiator in these processes is not extensively documented in the mainstream literature. The initiation in these systems often involves alkyl halides in conjunction with a transition metal catalyst. google.com

Synthesis of Advanced Polymeric Structures

The bifunctional nature of this compound also makes it a valuable tool for creating more complex polymer architectures beyond simple linear chains.

Cross-linking Agent for Network Polymers

Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. These network polymers, or thermosets, often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. This compound can act as an effective cross-linking agent. Its two reactive triflate groups can react with functional groups on pre-existing polymer chains, such as hydroxyl or amine groups, to form stable ether or amine linkages, respectively, thereby creating a cross-linked network.

Table 1: Examples of Cross-linking Applications

Polymer TypeFunctional GroupCross-linking Reaction
Poly(vinyl alcohol)Hydroxyl (-OH)Ether linkage formation
Poly(ethylene imine)Amine (-NH₂)Amine alkylation
Epoxy resinsHydroxyl (-OH)Ether linkage formation

Monomer for Segmented Copolymers

Segmented copolymers are a class of polymers consisting of alternating "hard" and "soft" segments. This unique structure imparts a combination of properties, such as elasticity and strength. This compound can be used as a monomer in the synthesis of certain segmented copolymers, particularly polyethers.

In a polycondensation reaction with a diol, for example, the this compound can introduce short, flexible ethylene (B1197577) oxide units into the polymer backbone. By carefully selecting the comonomers, it is possible to create copolymers with tailored properties for various applications.

Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer scale. These materials often exhibit a synergistic combination of properties derived from their distinct constituents, such as the processability and functionality of organic polymers and the robustness and thermal stability of inorganic frameworks. The use of specific molecular precursors is critical in dictating the final structure and properties of these hybrids.

While the application of this compound in this specific context is not widely documented in publicly available scientific literature, its chemical structure suggests a potential utility as a bifunctional electrophile. The two triflate groups are excellent leaving groups, making the terminal carbon atoms of the ethane (B1197151) bridge susceptible to nucleophilic attack. This inherent reactivity forms the basis for its theoretical consideration as a building block for hybrid materials.

Formation of Bridged Organosilica Frameworks

Bridged organosilica frameworks are a class of hybrid materials where organic bridging groups are covalently bonded to two or more silicon atoms, creating a porous network. These materials, often synthesized through sol-gel processes, are of great interest for applications in catalysis, separation, and sensing. The most common precursors for these materials are bis(trialkoxysilyl)alkanes, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE). nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Theoretically, this compound could be employed to create an ethane bridge within a silica (B1680970) framework. This would likely involve a reaction with a silicon-containing nucleophile. For instance, a reaction with a silanol (B1196071) (Si-OH) group on a pre-formed silica structure or with a soluble silicate (B1173343) species could potentially lead to the formation of a Si-O-C bond, displacing the triflate group. However, the stability of such Si-O-C linkages under typical sol-gel conditions, which often involve water and acidic or basic catalysts, would be a critical consideration.

A 1987 report by Matyjaszewski and Chen on the synthesis and reactions of silanes containing triflate groups indicated that such compounds are indeed reactive towards alcohols and amines. dtic.mil This suggests that the fundamental reaction between a triflate group and a hydroxyl group (like a silanol) is plausible.

Table 1: Comparison of Precursors for Bridged Organosilica

Precursor NameCommon AbbreviationReactivity PrincipleStatus in Literature
1,2-Bis(triethoxysilyl)ethaneBTSEHydrolysis and condensation of ethoxysilyl groupsWidely used and documented nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
1,2-Bis(trimethoxysilyl)ethaneBTMSEHydrolysis and condensation of methoxysilyl groupsCommonly used and documented researchgate.netnih.gov
This compound-Nucleophilic substitution of triflate groupsTheoretical/Not documented for this application

Development of Functional Materials with Tailored Properties

The ability to tailor the properties of materials is a cornerstone of modern materials science. The incorporation of specific organic functionalities into an inorganic matrix allows for the fine-tuning of properties such as porosity, hydrophobicity, and chemical reactivity.

If this compound were to be successfully integrated into a silica framework, the resulting material would possess an ethane bridge connecting silicon centers. The properties of this hybrid material would be influenced by the presence of this short, flexible organic linker. For instance, the ethane bridge could impart a degree of hydrophobicity to the otherwise hydrophilic silica surface.

Furthermore, the reactivity of the triflate groups could theoretically be exploited to introduce other functionalities. Before or during the condensation process, one or both triflate groups could potentially react with other nucleophiles carrying desired functional groups, leading to a more complex and tailored organic bridge. However, controlling such multistep reactions within a sol-gel process would present significant synthetic challenges.

It is important to note that while the chemical principles suggest potential pathways for the use of this compound in creating functional hybrid materials, there is a notable absence of direct research findings in the available scientific literature demonstrating its practical application for this purpose. The majority of research in the field of bridged organosilicas focuses on the well-established chemistry of alkoxysilane precursors.

Theoretical and Computational Studies of 1,2 Bis Trifluoromethylsulfonyloxy Ethane

Electronic Structure and Spectroscopic Property Predictions

The electronic structure of 1,2-bis(trifluoromethylsulfonyloxy)ethane is characterized by the strong electron-withdrawing nature of the two trifluoromethylsulfonyl (triflate) groups. This profoundly influences the electron distribution across the molecule, particularly along the ethane (B1197151) bridge.

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to understand the electronic properties of vicinal bis(triflate) esters like this compound. nih.gov DFT calculations using the PBE0 exchange-correlation functional and a triple-ζ valence basis set (def2-TZVP), with corrections for dispersion interactions (D3BJ), provide a detailed picture of the molecule's electron distribution. nih.gov

A key feature revealed by these calculations is the molecular electrostatic potential (MEP). The MEP highlights regions of positive and negative electrostatic potential on the electron density surface of the molecule. For this compound, the oxygen atoms of the triflate groups are the most negatively charged regions, followed by the fluorine atoms of the CF₃ groups. nih.gov In stark contrast, the ethylene (B1197577) bridge (CH₂-CH₂) exhibits a high positive charge. nih.gov This charge distribution is a direct consequence of the powerful inductive effect of the triflate groups and is consistent with the compound's reactivity as a potent electrophile. nih.gov

Conformational Analysis and Energetic Landscapes

The rotational freedom around the central C-C bond and the C-O bonds in this compound gives rise to several possible conformers. The energetic landscape of this molecule is determined by the steric and electronic interactions between the two bulky and highly electronegative triflate groups.

Computational methods like DFT and ab initio calculations are ideal for exploring this landscape. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them.

For this compound, the key dihedral angle is that of the O-C-C-O backbone. The two primary conformers are the anti (or trans) conformation, where the two triflate groups are on opposite sides of the C-C bond, and the gauche conformation, where they are in closer proximity. DFT calculations on similar small molecules have shown that it is possible to determine the relative stability of such conformers with high accuracy. researchgate.netekb.egnih.gov In the solid state, ethylene bis(triflate) adopts a centrosymmetric structure, indicating a specific, stable conformation is preferred in the crystal lattice. nih.gov The interplay of intramolecular non-covalent interactions, such as dipole-dipole interactions between the triflate groups, governs the relative energies of these conformers.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. The triflate group is an excellent leaving group, a property that stems from the ability of the triflate anion to stabilize a negative charge. nih.gov This makes this compound a highly reactive dielectrophile for various nucleophilic substitution reactions.

Computational Elucidation of Reaction Mechanisms

Theoretical studies can model the entire course of a chemical reaction, from reactants to products, via the transition state. For reactions involving this compound, this would typically involve modeling the approach of a nucleophile, the breaking of the C-O bond, and the departure of the triflate leaving group.

The mechanism of such reactions (e.g., Sₙ1 vs. Sₙ2) can be investigated by locating the relevant transition states and calculating their energies. For example, in a hypothetical reaction with a nucleophile, a computational study could determine the activation barriers for both a stepwise (Sₙ1-like) and a concerted (Sₙ2-like) pathway. The calculated barrier heights would indicate the most probable mechanism. Given the high positive charge on the methylene (B1212753) (CH₂) fragments as shown by MEP calculations, these carbons are highly susceptible to nucleophilic attack. nih.gov The high reactivity of alkyl triflates suggests that these reactions would be facile. reddit.com

Prediction of Regio- and Stereoselectivity

In reactions with unsymmetrical nucleophiles or under conditions where sequential reactions are possible, this compound can yield different products. Computational modeling can be used to predict the regio- and stereoselectivity of such transformations.

By calculating the activation energies for the formation of all possible products, the kinetically favored product can be identified. For instance, in a reaction where a nucleophile can attack either of the two electrophilic carbon atoms, DFT calculations can determine which pathway has the lower energy barrier. This is particularly relevant in the synthesis of cyclic compounds, where the initial substitution is followed by an intramolecular cyclization. The relative energies of the transition states for the formation of different ring sizes or stereoisomers can be computed to predict the major product. The principles of such predictions have been demonstrated in related systems where trapping of a carbenium ion by a triflate anion competes with other reaction pathways. nih.gov

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, which is crucial for understanding its reactivity in a realistic chemical environment. MD simulations model the movement of every atom in the system over time, based on a force field that describes the inter- and intramolecular forces.

While specific MD simulations for this compound are not extensively documented in the literature, the necessary components for such a study are available. Force fields have been developed for the triflate ion and related molecules, which could be adapted for this system. nih.gov An MD simulation would allow for the study of several key aspects:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute. The simulation would show the specific interactions between the solvent and the different parts of the this compound molecule, such as the hydrophobic CF₃ groups and the polar SO₃ groups. nih.gov

Conformational Dynamics: In solution, the molecule is not static but dynamically samples different conformations. MD simulations can track the transitions between the anti and gauche conformers and determine their relative populations in a given solvent.

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in a particular solvent, which is a fundamental property influencing reaction rates. nih.gov

Such simulations would provide a bridge between the gas-phase picture from quantum chemical calculations and the reality of reactions in the condensed phase.

Future Research Directions and Emerging Areas

Sustainable Synthesis of 1,2-Bis(trifluoromethylsulfonyloxy)ethane

Future research is anticipated to focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. Current synthetic routes often rely on reagents and conditions that are not ideal from a green chemistry perspective. The development of new synthetic strategies could involve the use of milder and less hazardous triflating agents.

A key area of investigation will be the replacement of traditional reagents with more benign alternatives. For instance, exploring enzymatic catalysis or the use of recyclable solid-supported triflating agents could significantly reduce the environmental footprint of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide these future synthetic endeavors. Moreover, the use of catalysts that are recoverable and reusable, such as certain metal triflates known for their stability and low toxicity, could offer a more sustainable pathway. researchgate.net

Expanded Catalytic Applications and Catalyst Development

The triflate group is a well-established component of highly effective Lewis acid catalysts. wikipedia.orgchemeurope.com Future research is expected to explore the potential of this compound as a precursor or ligand in the development of novel catalysts. The bidentate nature of this compound, with two triflate groups in close proximity, could be exploited to create unique coordination environments for metal centers, leading to catalysts with novel reactivity and selectivity.

Rare-earth metal triflates, for instance, are known to be efficient and water-tolerant Lewis acid catalysts for a wide range of organic transformations. researchgate.netresearchgate.net Scandium(III) triflate, in particular, has demonstrated remarkable catalytic activity in various reactions, including cyclizations and C-H bond functionalization. researchgate.netscandium.org Research into new catalysts derived from or incorporating the 1,2-bis(trifluoromethanesulfonyloxy)ethane framework could lead to advancements in areas such as asymmetric catalysis, which is crucial for the synthesis of pharmaceuticals and other fine chemicals. scandium.org Bismuth(III) triflate is another example of an environmentally friendly and efficient catalyst for various organic reactions, including the Nazarov reaction. nih.govnih.gov The development of catalysts based on this compound could offer milder reaction conditions and improved yields. organic-chemistry.orgresearchgate.net

Catalyst TypePotential Reaction ApplicationsReference
Rare-earth Metal TriflatesCycloadditions, Friedel-Crafts reactions, Aldol reactions researchgate.netresearchgate.net
Scandium(III) TriflateAsymmetric synthesis, C-H functionalization researchgate.netscandium.org
Bismuth(III) TriflateNazarov reaction, Glycosylation nih.govnih.gov
Lanthanum(III) TriflateAmidation of esters organic-chemistry.orgacs.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. The integration of this compound into continuous flow systems is a promising area for future research. The synthesis of related triflate compounds, such as diaryliodonium triflates and aryl aldehydes from aryl triflates, has already been successfully demonstrated in flow reactors. acs.orgrsc.orgresearchgate.net

The development of a continuous flow synthesis for this compound itself would enable safer and more efficient production. illinois.eduacs.org Furthermore, its use as a reagent in automated synthesis platforms could accelerate the discovery of new molecules with valuable properties. The high reactivity of the triflate leaving groups makes it an ideal candidate for rapid reactions in microreactors, allowing for precise control over reaction parameters and the potential for high-throughput screening of reaction conditions.

Exploration in Optoelectronic Materials and Nanoscience

The trifluoromethyl group is known to impart unique properties to organic materials, such as high thermal stability and solubility in organic solvents. researchgate.net The presence of two such groups in this compound makes it an interesting building block for the synthesis of novel polymers and materials for optoelectronic applications. For instance, triflate salts have been investigated as alternative non-chlorinated oxidants for the synthesis of conjugated polymers used in electronic devices. acs.org

Furthermore, lithium triflates are utilized as a component of the electrolyte in some lithium-ion batteries. wikipedia.orgchemeurope.com Research into the use of this compound as an electrolyte additive could lead to improved battery performance, such as enhanced ionic conductivity and stability. The development of new fluorinated polyimides and other polymers incorporating this compound could result in materials with tailored optical and electronic properties for applications in flexible electronics and advanced displays. researchgate.net

Bio-conjugation and Chemical Biology Applications

The excellent leaving group ability of the triflate moiety makes this compound a potentially valuable tool for bioconjugation and chemical biology. wikipedia.orgchemeurope.com Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of modern drug development and diagnostics. The high reactivity of this compound could enable efficient and specific labeling of biological targets.

Research in this area could focus on developing methods for the site-specific modification of proteins and other biomolecules. For example, related sulfonate esters have been used for radiofluorination and subsequent bioconjugation to lysine residues in proteins. nih.gov The bifunctional nature of this compound could also be exploited to crosslink different biomolecules or to create novel molecular probes. The development of triflate-based reagents for thiol-selective bioconjugation is another emerging area of interest. nih.gov The stability of the resulting conjugates and the biocompatibility of the reaction conditions will be key factors in the successful application of this compound in chemical biology.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Bis(trifluoromethylsulfonyloxy)ethane with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution using ethanediol derivatives and trifluoromethylsulfonyl chloride under anhydrous conditions. A two-step approach is recommended:

Esterification : React ethanediol with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) at 0–5°C to avoid side reactions.

Purification : Use fractional distillation under reduced pressure (e.g., 1–2 mmHg) to isolate the product, followed by recrystallization from a non-polar solvent (e.g., hexane) to achieve >98% purity. Monitor reaction progress via 19F^{19}\text{F} NMR to confirm complete substitution .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Handling : Use inert atmosphere gloveboxes (N2_2 or Ar) to minimize hydrolysis. The compound is moisture-sensitive; ensure solvents are dried (e.g., molecular sieves) before use.
  • Storage : Store in amber glass bottles at –20°C under inert gas. Avoid contact with metals, as triflate groups can act as leaving groups, leading to decomposition. Regularly check purity via 1H^{1}\text{H} NMR for signs of hydrolysis (e.g., free ethanediol peaks at δ 3.6–3.8 ppm) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR (δ –78 to –80 ppm for CF3_3 groups) and 1H^{1}\text{H} NMR (δ 4.5–4.7 ppm for CH2_2O protons) confirm structure and purity.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the molecular ion [M–H]^- at m/z 363.
  • X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and conformations, as demonstrated for structurally similar ethers .

Advanced Research Questions

Q. What computational chemistry approaches can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to study electrophilicity of the triflate group. Calculate Fukui indices to identify reactive sites.
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates.
  • QSPR Models : Corrate experimental reactivity data (e.g., activation energies) with descriptors like Hammett constants for triflate substituents .

Q. How can discrepancies in thermal stability data from different studies be resolved?

  • Methodological Answer :
  • Controlled TGA/DSC : Perform thermogravimetric analysis at 5°C/min under N2_2. Compare decomposition onset temperatures across studies; variations may arise from impurities (e.g., residual solvents).
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Ea_a) for degradation. Cross-validate with isoconversional models (e.g., Friedman) to address discrepancies .

Q. What strategies optimize the use of this compound as a ligand in transition metal catalysis?

  • Methodological Answer :
  • Coordination Studies : Use EXAFS and 31P^{31}\text{P} NMR (if phosphine ligands are present) to assess binding modes. For example, Pd(II) complexes with sulfonyloxy ligands show enhanced stability in aerobic conditions .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (base, solvent). Compare turnover numbers (TON) with traditional triflate ligands to evaluate efficacy.
  • Ligand Design : Modify the ethane backbone with electron-withdrawing groups (e.g., CF3_3) to tune metal-ligand bond strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.